molecular formula C10H18N2O3 B1360325 Prolylvaline

Prolylvaline

Cat. No.: B1360325
M. Wt: 214.26 g/mol
InChI Key: AWJGUZSYVIVZGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylvaline (CAS: 20488-27-1) is a dipeptide composed of L-proline and L-valine linked via a peptide bond. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol . Key physical properties include a density of 1.15 g/cm³, a boiling point of 451.1°C at 760 mmHg, and a flash point of 226.6°C . This compound is recognized for its antibacterial properties, making it relevant in peptide-based therapeutic research . Its aliases include Val-pro, L-Valyl-L-proline, and Valylproline, though these terms may refer to the same compound depending on nomenclature conventions .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1

InChI Key

AWJGUZSYVIVZGP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1

sequence

PV

Synonyms

Pro-Val
prolylvaline

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolylvaline can be synthesized through several methods. One common approach involves the coupling of L-proline and L-valine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Prolylvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Prolylvaline exerts its effects through various mechanisms. In microbial communities, it can act as a quorum sensing molecule, influencing gene expression and cell behavior. It interacts with N-acyl homoserine lactone (AHL) bioreporters, indicating its role in cell-to-cell communication . In biological systems, it may modulate signaling pathways and cellular responses through its interaction with specific receptors and enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

Prolylvaline is compared below with two structurally related compounds: cis-4-Hydroxy-L-proline hydrochloride (a modified proline derivative) and Valylalanine (a dipeptide with a reversed amino acid sequence).

Table 1: Comparative Analysis of this compound and Analogues
Property This compound cis-4-Hydroxy-L-proline hydrochloride Valylalanine
CAS Number 20488-27-1 441067-49-8 26264-30-0 [*]
Molecular Formula C₁₀H₁₈N₂O₃ C₅H₁₀NO₃·HCl C₈H₁₆N₂O₃ [*]
Molecular Weight 214.26 g/mol 179.6 g/mol (calculated) 188.22 g/mol [*]
Structural Features Dipeptide (Val-Pro) Hydroxylated proline derivative Dipeptide (Ala-Val)
Primary Applications Antibacterial peptide ADC linker; life sciences research Enzyme substrate [*]
Key Functional Groups Peptide bond, proline ring Hydroxyl group, proline ring Peptide bond, aliphatic chain

Research Findings and Functional Differences

(a) This compound vs. cis-4-Hydroxy-L-proline Hydrochloride
  • Structural Differences : this compound’s dipeptide structure enables interactions with bacterial membranes, contributing to its antibacterial activity . In contrast, cis-4-Hydroxy-L-proline hydrochloride contains a hydroxyl group on the proline ring, enhancing its solubility and utility in antibody-drug conjugates (ADCs) as a linker molecule .
  • Biological Roles : this compound’s bioactivity is linked to peptide-mediated disruption of microbial cells, whereas cis-4-Hydroxy-L-proline is often used to stabilize protein structures or modulate ADC pharmacokinetics .
(b) This compound vs. Valylalanine
  • Sequence Specificity: this compound (Val-Pro) and Valylalanine (Ala-Val) differ in amino acid sequence, leading to distinct conformational behaviors.

Pharmacokinetic and Pharmacodynamic Considerations

This contrasts with cis-4-Hydroxy-L-proline hydrochloride, which, as a modified amino acid, may exhibit improved stability and absorption in ADC formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Prolylvaline
Reactant of Route 2
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